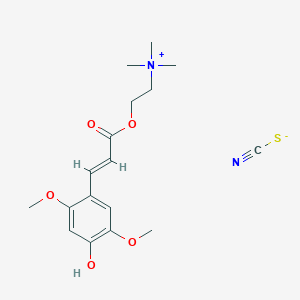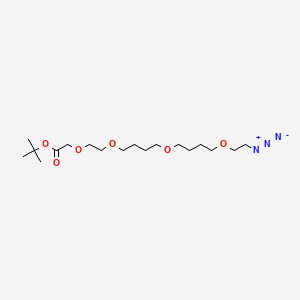
Boc-PEG1-PPG2-C2-azido
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-PEG1-PPG2-C2-azido is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is commonly used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
准备方法
Synthetic Routes and Reaction Conditions
Boc-PEG1-PPG2-C2-azido is synthesized through a series of chemical reactions involving the introduction of the azide group and the polyethylene glycol-based linker. The synthesis typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the polyethylene glycol and polypropylene glycol linkers: The polyethylene glycol and polypropylene glycol linkers are introduced through etherification reactions.
Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.
化学反应分析
Types of Reactions
Boc-PEG1-PPG2-C2-azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst, using strained alkynes such as dibenzocyclooctyne or bicyclononyne.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water.
Strain-promoted alkyne-azide cycloaddition: Strained alkynes such as dibenzocyclooctyne or bicyclononyne are used. The reaction can be carried out in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including drug development and bioconjugation.
科学研究应用
Boc-PEG1-PPG2-C2-azido has a wide range of scientific research applications, including:
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
作用机制
Boc-PEG1-PPG2-C2-azido exerts its effects through the formation of triazole rings via click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various functional groups or molecules. In the context of proteolysis targeting chimeras, the compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the selective degradation of the target protein through the ubiquitin-proteasome system .
相似化合物的比较
Boc-PEG1-PPG2-C2-azido is unique due to its combination of polyethylene glycol and polypropylene glycol linkers, as well as its azide functionality. Similar compounds include:
Azido-PEG2-C2-Boc: This compound also contains an azide group and a polyethylene glycol linker, but lacks the polypropylene glycol component.
Boc-PEG2-azido: This compound contains a polyethylene glycol linker and an azide group, but does not include the polypropylene glycol component.
This compound stands out due to its versatility in click chemistry reactions and its application in the synthesis of proteolysis targeting chimeras.
属性
分子式 |
C18H35N3O6 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3 |
InChI 键 |
SIAIALBLLCWZTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)
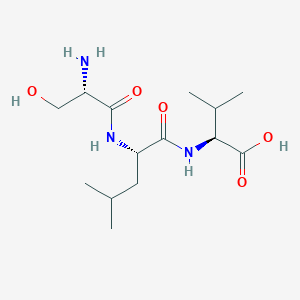
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
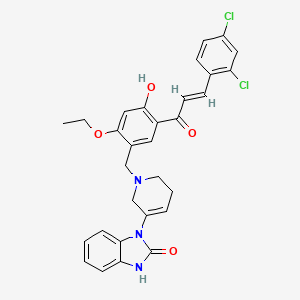
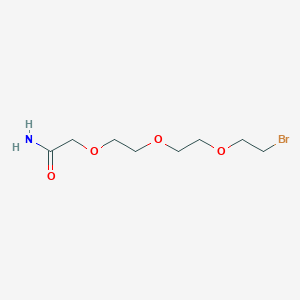
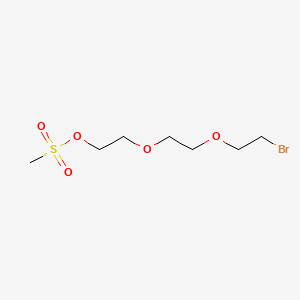


![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
